molecular formula C19H20N4O4S B11009815 N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B11009815
M. Wt: 400.5 g/mol
InChI Key: VCUSPNFJFQNEAX-UHFFFAOYSA-N
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Description

N-[4-(Dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic small molecule featuring a 4-oxoquinazolin-3(4H)-yl core linked via a propanamide chain to a 4-(dimethylsulfamoyl)phenyl group. The quinazolinone moiety is a heterocyclic scaffold known for diverse pharmacological activities, including enzyme inhibition and anticancer properties .

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H20N4O4S/c1-22(2)28(26,27)15-9-7-14(8-10-15)21-18(24)11-12-23-13-20-17-6-4-3-5-16(17)19(23)25/h3-10,13H,11-12H2,1-2H3,(H,21,24)

InChI Key

VCUSPNFJFQNEAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves multiple steps. One common method includes the reaction of 4-oxoquinazoline with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound’s structure is compared to related propanamide- and quinazolinone-containing derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents logP Biological Activity (if reported) Source
N-[4-(Dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₁₉H₂₁N₃O₃S 395.45* 4-(Dimethylsulfamoyl)phenyl ~2.5† Not reported N/A
N-[(4-Methylphenyl)methyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₁₉H₁₉N₃O₂ 321.38 4-Methylbenzyl 1.90 Not reported
3-(2-Methoxyphenyl)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]propanamide C₂₇H₂₆N₃O₃ 440.52 2-Methoxyphenyl, 2-methylquinazolinone ~3.0† Not reported
N-(5-Chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide C₁₈H₁₆ClN₃O₃ 357.79 5-Chloro-2-methoxyphenyl ~2.8† Not reported
2-(4-(2-(4-Chlorophenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)acetic Acid C₂₂H₁₅ClN₂O₃ 390.82 4-Chlorophenyl, acetic acid linker ~2.2† Antiproliferative (methodology described)

*Calculated using standard atomic weights. †Estimated via analogous compounds.

Key Observations :

  • Substituent Diversity : The dimethylsulfamoyl group in the target compound is unique compared to methyl, methoxy, or chloro substituents in analogs. This group may enhance solubility or target sulfonamide-binding enzymes .
  • Linker Flexibility : While the target compound uses a propanamide linker, analogs employ acetic acid () or urea-based linkers (), impacting conformational flexibility and target engagement .

Biological Activity

N-[4-(dimethylsulfamoyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound notable for its complex structure, which combines a dimethylsulfamoyl group and a quinazoline moiety. This unique combination suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's molecular formula is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S with a molecular weight of 400.5 g/mol.

Chemical Structure and Properties

The compound features:

  • Dimethylsulfamoyl group : Imparts potential antibacterial and anti-inflammatory properties.
  • Quinazoline moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Its potential therapeutic effects can be summarized as follows:

  • Anticancer Activity : Similar compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis, suggesting that this compound may share these properties.
  • Antimicrobial Properties : The presence of the sulfonamide group indicates possible antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be analyzed by comparing it to other compounds with similar structural features:

Compound NameStructural FeaturesBiological Activity
2-AminoquinazolineContains a quinazoline coreAntimicrobial, anticancer
SulfamethoxazoleSulfonamide structureAntibacterial
4-OxoquinazolineSimilar quinazoline coreAnticancer properties
This compoundUnique combination of sulfonamide and quinazolinePotentially synergistic effects

This table highlights that the dual functionality of this compound could enhance its therapeutic potential compared to compounds containing only one of these functional groups.

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It could interact with various receptors, modulating signaling pathways related to cell growth and survival.

Case Studies

Research has shown that compounds with similar structures exhibit promising results in preclinical studies. For instance, a study on related quinazoline derivatives indicated significant cytotoxic effects against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent .

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